REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1.[CH3:20]O>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH3:20])=[O:14])=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:7]=1
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Name
|
|
Quantity
|
9.5 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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TEMPERATURE
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Details
|
Then, the reaction solution was heated
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Type
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TEMPERATURE
|
Details
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under reflux for three hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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A saturated sodium bicarbonate solution and ethyl acetate were added to the resulting residue
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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WASH
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Details
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The resulting organic layer was sequentially washed with a saturated sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CC(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |